3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide is a heterocyclic compound characterized by a thieno[2,3-b]quinoline core substituted with a 7-methyl group and a carboxamide moiety linked to a 2-methyl-4-nitrophenyl ring. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups on the phenyl ring and quinoline core may influence its pharmacokinetic and pharmacodynamic profiles . Synonymous identifiers for this compound include BAS 02137523 and ZINC4959798, reflecting its inclusion in chemical databases for drug discovery .
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H16N4O3S/c1-10-3-4-12-9-14-17(21)18(28-20(14)23-16(12)7-10)19(25)22-15-6-5-13(24(26)27)8-11(15)2/h3-9H,21H2,1-2H3,(H,22,25) |
InChI Key |
XOSYFPAWIHXAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a quinoline derivative.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using a nitrophenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thienoquinoline derivatives.
Scientific Research Applications
3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological pathways.
Interaction with DNA: Intercalating into DNA and affecting its replication and transcription processes.
Modulation of Receptor Activity: Binding to cellular receptors and altering their signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-b]quinoline and pyridine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:
Structural Modifications and Solubility
- Compound 1 (3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide): Incorporation of a tetrahydroquinoline (5-oxo-5,6,7,8-tetrahydro) moiety improves solubility compared to fully aromatic systems. Ester or carbonate prodrug modifications in other analogs (e.g., ) further enhance solubility and cellular penetration, critical for anti-proliferative activity .
- Fluorophenyl Derivatives: Derivatives like 3,6-diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide () exhibit moderate solubility due to polar nitrile and fluorophenyl groups, facilitating interaction with cancer cell membranes .
Anti-Proliferative Activity
Mechanistic Insights
- Glycosphingolipid Modulation : Compound 1 alters ganglioside expression in breast cancer cells, disrupting lipid raft signaling pathways linked to metastasis .
- Synergistic Targets: Thieno[2,3-b]pyridines may target multiple enzymes/receptors (e.g., tyrosine kinases, glycosyltransferases), though exact mechanisms remain unclear .
- Crystal Packing Disruption : Ester/carbonate groups in analogs reduce crystalline stability, enhancing bioavailability and tissue penetration .
Key Research Findings and Limitations
- Efficacy in Ovarian Cancer : Compound 1 demonstrates superior cytotoxicity in SK-OV-3 and OVCAR-3 ovarian cancer cells compared to breast cancer models, highlighting tissue-specific effects .
- Synthetic Challenges : The target compound’s nitro group may complicate synthesis due to reactivity, whereas analogs with halogen substituents (e.g., 5-bromobenzofuran in ) offer more straightforward routes .
- Limited Data on Target Compound: Despite structural similarities to active analogs, direct biological data on the target compound is absent in the provided evidence, necessitating further experimental validation.
Biological Activity
3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound belonging to the thienoquinoline class. Its unique structure, characterized by an amino group, a nitrophenyl substituent, and a thienoquinoline core, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3S |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | XOSYFPAWIHXAAW-UHFFFAOYSA-N |
The compound's structure allows for diverse chemical modifications, enhancing its potential as a versatile agent in drug design.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may bind to cellular receptors, altering their signaling pathways and affecting cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.48 |
| MCF-7 | 2.28 |
| HCT-116 | 3.46 |
| PC-3 | 0.33 |
These values indicate that the compound effectively inhibits cancer cell growth at low concentrations, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, making it a candidate for further research in infectious disease treatment .
Study on Anticancer Mechanism
A comprehensive study assessed the mechanism of action of this compound in inhibiting tubulin polymerization. The study utilized docking simulations to demonstrate how the compound binds to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase. This mechanism aligns with its observed antiproliferative effects in cancer cell lines .
Anti-inflammatory Effects
Another significant area of research involves the anti-inflammatory properties of this compound. In vivo studies have shown that it can reduce LPS-induced TNF-alpha release in mice models, indicating its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing this compound, and what methodological considerations are critical?
The synthesis of thienoquinoline-carboxamide derivatives typically involves multi-step protocols, including:
- Coupling Reactions : Use of coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyluronium) with TEA (triethylamine) in polar aprotic solvents (e.g., DMF) to form amide bonds. This method ensures high yields for carboxamide linkages .
- Cyclization Steps : Thiophene or quinoline ring formation via reflux in acetonitrile, as demonstrated in structurally analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide .
- Key Precursors : 2-methyl-4-nitroaniline and thienoquinoline intermediates are critical. Ensure rigorous purification (e.g., column chromatography) to isolate the target compound from byproducts.
How can structural characterization be performed to confirm the compound’s identity?
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methyl and nitro groups) and carboxamide connectivity. For example, the 3-amino group typically appears as a broad singlet at δ 5.5–6.5 ppm .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., thienoquinoline and nitrophenyl moieties) to confirm spatial orientation. In similar compounds, dihedral angles of 8–16° between aromatic systems were observed .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
How can researchers address low yields in the final cyclization step during synthesis?
- Optimize Reaction Conditions : Adjust temperature (e.g., 80–100°C for reflux) and solvent polarity. Acetonitrile is preferred for nitro-group-containing intermediates due to its balance of polarity and boiling point .
- Catalyst Screening : Test Pd-based catalysts or Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Evidence from thienopyrimidine syntheses suggests that catalysts can improve yields by 15–20% .
- Byproduct Analysis : Use TLC or HPLC to identify side products (e.g., unreacted nitroaniline) and refine stoichiometric ratios.
What methodologies are suitable for evaluating this compound’s potential antimicrobial activity?
- Disk Diffusion Assays : Impregnate filter disks with the compound (10–100 µg/disk) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains on Mueller-Hinton agar. Measure inhibition zones after 18–24 hours .
- MIC Determination : Use microplate dilution methods (0.5–128 µg/mL) in broth media. For thienoquinoline derivatives, MIC values <32 µg/mL are considered promising .
- Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to assess enhanced efficacy via checkerboard assays.
How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., bacterial DNA gyrase). The nitro group may form hydrogen bonds with active-site residues .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity data to guide structural optimization .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP >3 suggests moderate blood-brain barrier penetration).
What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., rotational barriers in the carboxamide group) that cause peak broadening .
- Isotopic Labeling : Introduce -labeled amino groups to simplify complex splitting patterns in -NMR .
- Comparative Crystallography : Cross-validate NMR assignments with X-ray data, particularly for ambiguous proton environments .
How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent Variation : Replace the 7-methyl group with halogens (e.g., Cl) or electron-withdrawing groups to modulate electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the thienoquinoline core with pyridopyrimidine to assess scaffold flexibility .
- Pharmacophore Mapping : Identify critical moieties (e.g., nitro group for antibacterial activity) via fragment-based deletion studies .
Methodological Tables
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | HBTU, TEA, DMF, 0°C→RT, 12h | 65–75 | |
| Cyclization | Acetonitrile, reflux, 1h | 50–60 | |
| Purification | Column chromatography (SiO₂, CH₂Cl₂/MeOH) | >95% purity |
Table 2: Antimicrobial Activity Profile
| Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| S. aureus | 16 | 12 ± 1.5 | |
| E. coli | 64 | 8 ± 1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
